2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H34N4O4S and its molecular weight is 474.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents using citrazinic acid as a starting material. These compounds demonstrated good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid. The synthesis involved condensation of α,β-unsaturated ketones with cyanothio-acetamide, followed by various reactions leading to the formation of different derivatives, including 2-methylpyrimidinones and 2,3-dimethyl-pyrimidinones (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of a related compound, 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, was studied using X-ray crystallography and quantum-chemical calculations. The analysis showed that this compound exists exclusively as the lactam tautomer in the solid state, with strong intermolecular hydrogen bonds contributing to its structure. This research provides insights into the structural aspects of similar compounds, aiding in understanding their chemical behavior and potential biological activities (Craciun et al., 1999).
Anti-inflammatory and Analgesic Properties
Novel heterocyclic compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds, including derivatives like 3-methylbenzodifuran-2-carboxamido pyrimidines and thiazolopyrimidines, were screened as COX-1/COX-2 inhibitors. Some derivatives demonstrated high COX-2 selectivity and potent analgesic and anti-inflammatory effects, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Synthesis and Anti-inflammatory Activity of Heterocyclic Systems
Another study focused on the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents using citrazinic acid. The compounds synthesized demonstrated good anti-inflammatory activity comparable to Prednisolone®, a reference drug. This research highlights the potential of these heterocyclic systems in developing new anti-inflammatory drugs (Amr et al., 2007).
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c1-5-27(6-2)13-8-14-28-20-10-7-9-18(20)23(26-24(28)30)33-16-22(29)25-19-12-11-17(31-3)15-21(19)32-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSFXQCJUPDIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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